2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

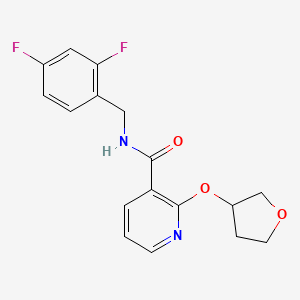

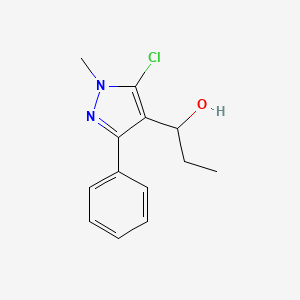

“2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C20H12N2O6 . It is a derivative of chromene, a class of heterocyclic compounds that are widely found in nature and have been studied for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate” is based on the chromene scaffold, which is a bicyclic system containing a benzene ring fused with a pyran ring . The compound also contains a quinoline moiety, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine ring .Scientific Research Applications

Synthetic Studies on Marine Drugs

Research by Li et al. (2013) on 4H-Chromene-2-carboxylic acid ester derivatives, which are structurally related to renieramycin M, highlights their potential utility in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This study showcases the synthesis and characterization of such derivatives, emphasizing their importance in the development of antitumor agents (Li et al., 2013).

Computational Chemistry and Material Science

Halim and Ibrahim (2017) conducted a comprehensive study on a novel derivative of heteroannulated chromone, analyzing it through Density Functional Theory (DFT) calculations, electronic structure, and nonlinear optical (NLO) properties. This research provides a basis for understanding the electronic and optical properties of similar chromene derivatives, which could be relevant for material science applications (Halim & Ibrahim, 2017).

Pharmaceutical Chemistry

Research into the synthesis of lamellarin alkaloids by Korotaev et al. (2011) explores the construction of complex molecular skeletons that are pertinent to drug development. The study on 3-nitro-2-(trifluoromethyl)-2H-chromenes and their reaction with dihydroisoquinolines underlines the synthetic versatility of chromene derivatives in accessing biologically active compounds (Korotaev et al., 2011).

Catalysis and Synthetic Methodology

A study by Shabashov and Daugulis (2010) on the auxiliary-assisted palladium-catalyzed arylation and alkylation of carbon-hydrogen bonds showcases the potential of quinoline derivatives in facilitating complex organic transformations. This research is crucial for developing new synthetic routes in organic chemistry (Shabashov & Daugulis, 2010).

properties

IUPAC Name |

(2-methylquinolin-8-yl) 6-nitro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O6/c1-11-5-6-12-3-2-4-17(18(12)21-11)28-20(24)15-10-13-9-14(22(25)26)7-8-16(13)27-19(15)23/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWRZTWFEQNLJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylquinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2568423.png)

![5-[[4-(2-Fluorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568430.png)

![(+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate](/img/structure/B2568436.png)

![2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2568439.png)

![1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B2568440.png)

![(E)-2-((5-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2568441.png)

![(Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid](/img/structure/B2568442.png)